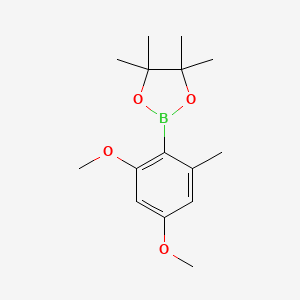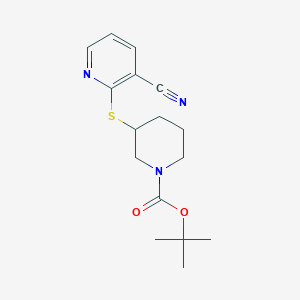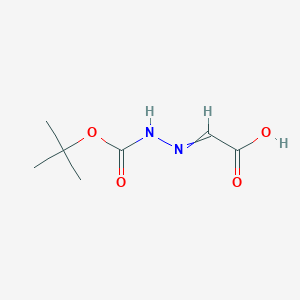
(tert-Butoxycarbonyl-hydrazono)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid typically involves the reaction of hydrazine derivatives with tert-butyl dicarbonate. One common method includes the following steps:
Reaction with tert-butyl dicarbonate: The hydrazine derivative is reacted with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The hydrazono group can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the BOC group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazono group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the hydrazono group.
Major Products Formed
Deprotected Amine: Removal of the BOC group yields the free amine.
Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the hydrazono group can be obtained.
Reduced Products: Reduction of the hydrazono group can lead to the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid primarily involves the protection and deprotection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can then be removed under acidic conditions, regenerating the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected Amines: These compounds also feature the BOC protecting group and are used for similar purposes in organic synthesis.
N-Cbz-protected Amines: The benzyloxycarbonyl (Cbz) group is another protecting group used for amines, which can be removed under hydrogenolysis conditions.
N-Fmoc-protected Amines: The fluorenylmethyloxycarbonyl (Fmoc) group is used for protecting amines and can be removed under basic conditions.
Uniqueness
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is unique due to its specific structure, which combines the BOC protecting group with a hydrazono moiety. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of amines under mild conditions .
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h4H,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
DZLIKTHCVGMTLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


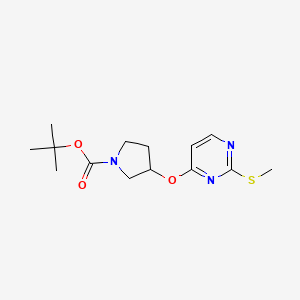
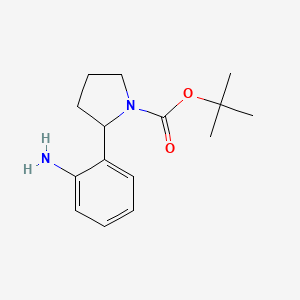


![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

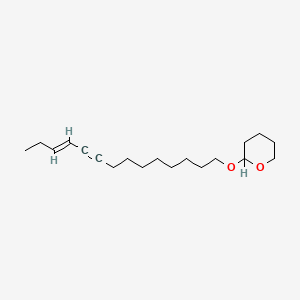
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

